molecular formula C23H16N2 B11527545 N-[(11Z)-2-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline

N-[(11Z)-2-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline

Cat. No.: B11527545
M. Wt: 320.4 g/mol
InChI Key: CZDYWVKBJFNKMS-UHFFFAOYSA-N
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Description

(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinolines

Properties

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-N-phenylindeno[1,2-b]quinolin-11-imine

InChI

InChI=1S/C23H16N2/c1-15-11-12-18-19(13-15)23(24-17-8-3-2-4-9-17)20-14-16-7-5-6-10-21(16)25-22(18)20/h2-14H,1H3

InChI Key

CZDYWVKBJFNKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindeno[1,2-b]quinoline with aniline under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]quinoline: A parent compound with similar structural features.

    2-Methylindeno[1,2-b]quinoline: A closely related compound differing by the presence of a methyl group.

    N-Phenylindeno[1,2-b]quinoline: Another related compound with a phenyl group attached.

Uniqueness

(11Z)-2-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored functionalities for specific applications.

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